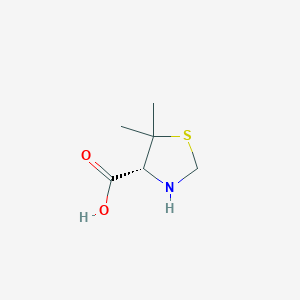

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

説明

Synthesis Analysis

The synthesis of related thiazolidine derivatives involves various chemical reactions, including condensation processes and stereochemical considerations. For instance, the reaction of (4S)-5,5-dimethyl-4-thiazolidine-carboxylic acid with alkyl and aryl isothiocyanates leads to bicyclic thiohydantoins, demonstrating the compound's ability to engage in complex synthetic routes (Györgydeák et al., 1996).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives reveals significant insights into their stereochemistry and conformation. Single crystal X-ray diffraction studies have been instrumental in understanding these compounds at the atomic level, offering a detailed view of their geometrical arrangement and intermolecular interactions (Bell et al., 1994).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions that highlight their reactivity and functional group transformations. The synthesis of 3c,4r,5t-1,2-dimethyl-3,5-diaryl pyrazolidine-4-carboxylic acid via intermolecular [3++2] cycloaddition showcases the compound's versatility in forming new bonds and structures (Liu et al., 2000).

Physical Properties Analysis

The solubility, stability, and dissociation constants of (4R)-thiazolidine-4-carboxylic acid derivatives in aqueous solutions have been studied, providing valuable information on their behavior in different environments. These studies are crucial for understanding the compound's physical properties and potential applications (Butvin et al., 2000).

Chemical Properties Analysis

The chemical properties of thiazolidine derivatives, including their reactivity and interaction with other molecules, have been extensively studied. For example, the interaction of D-penicillamine with aldehydes and ketones to yield 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid highlights the compound's potential in synthesizing new molecules with unique properties (Bell et al., 1994).

科学的研究の応用

Synthetic Development and Biological Potential

The synthesis of 1,3-thiazolidin-4-ones and its derivatives, including analogues like "(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid," has been a subject of scientific inquiry due to their significant biological potential. These compounds have been synthesized since the mid-nineteenth century, showcasing their importance in medicinal chemistry. The 1,3-thiazolidin-4-one nucleus and its functionalized analogues, such as glitazones and rhodanines, have demonstrated great pharmacological importance, found in commercial pharmaceuticals with potential activities against various diseases. Advanced synthetic methodologies, including green chemistry approaches, have been developed for obtaining these functional groups. The emphasis on green synthesis reflects the environmental consciousness and the effort to reduce the quality of life depletion caused by environmental degradation (Santos, Jones Junior, & Silva, 2018).

Pharmacological Applications

Thiazolidine motifs serve as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates. The presence of sulfur in these structures enhances their pharmacological properties, making them useful in the synthesis of valuable organic combinations. They exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. Various synthetic approaches, like multicomponent reactions and nano-catalysis, have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. This review highlights systematic approaches for synthesizing thiazolidine and its derivatives, along with their pharmacological activities, demonstrating their diverse therapeutic and pharmaceutical applications (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

QSAR Studies and Antitumor Activity

The antitumor activity of 4-thiazolidinone derivatives has been explored through QSAR studies, highlighting the scaffold's promise in the search for new potential antibacterial, antiviral, antidiabetic, and anticancer agents. SAR analysis and evaluation of different activities provide a solid foundation for the de novo design of novel drugs. QSAR models obtained via multiple linear regressions and non-linear approaches, such as Gaussian processes, have identified relationships between 4-thiazolidinones' structure and tumor cell growth inhibition. These studies emphasize the core template for designing new highly-potent anticancer agents and propose hypotheses about key interactions with biotargets (Devinyak, Zimenkovsky, & Lesyk, 2013).

特性

IUPAC Name |

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQFSDIECYOQV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420827 | |

| Record name | (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

72778-00-8 | |

| Record name | (4R)-5,5-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-5,5-Dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![p-Ethylcalix[7]arene](/img/structure/B43631.png)